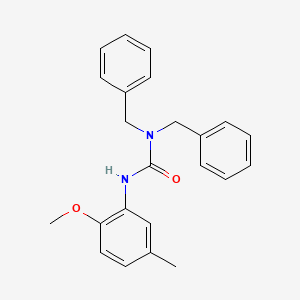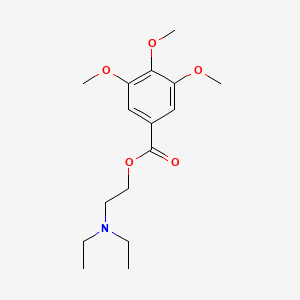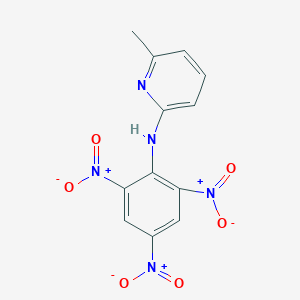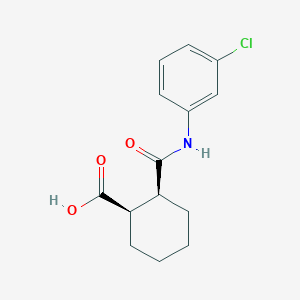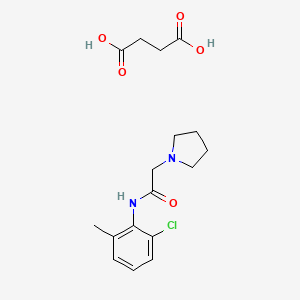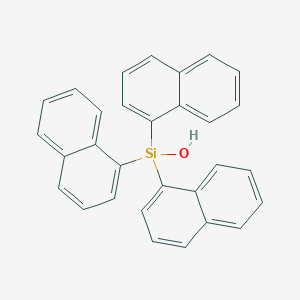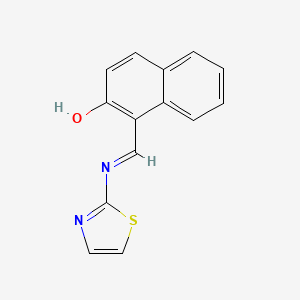
Tris(2,6-dimethylheptan-4-yl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-isobutyl-3-methylbutyl) borate: is an organoboron compound with the molecular formula C27H57BO3 and a molecular weight of 440.565 g/mol . This compound is known for its unique structure, which includes three borate groups attached to 1-isobutyl-3-methylbutyl chains. It is often used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(1-isobutyl-3-methylbutyl) borate typically involves the reaction of boric acid or boron trichloride with 1-isobutyl-3-methylbutanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of tris(1-isobutyl-3-methylbutyl) borate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Tris(1-isobutyl-3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The borate groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Aplicaciones Científicas De Investigación
Tris(1-isobutyl-3-methylbutyl) borate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tris(1-isobutyl-3-methylbutyl) borate involves its interaction with molecular targets through its borate groups. These interactions can lead to the formation of boron-containing complexes, which can exert various effects depending on the specific application. In biological systems, the compound can target specific cellular pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
- Tris(1-isopropyl-2-methylpropyl) borate
- Tris(3,3,5-trimethylhexyl) borate
- Tris(2-ethylhexyl) borate
- Tris(1-ethynylcyclohexyl) borate
- Tris(2-cyclohexylcyclohexyl) borate
- Tris(decyl) borate
Uniqueness: Tris(1-isobutyl-3-methylbutyl) borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
3088-77-5 |
|---|---|
Fórmula molecular |
C27H57BO3 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
tris(2,6-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-19(2)13-25(14-20(3)4)29-28(30-26(15-21(5)6)16-22(7)8)31-27(17-23(9)10)18-24(11)12/h19-27H,13-18H2,1-12H3 |
Clave InChI |
CAITWKMIMWHCLL-UHFFFAOYSA-N |
SMILES canónico |
B(OC(CC(C)C)CC(C)C)(OC(CC(C)C)CC(C)C)OC(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







